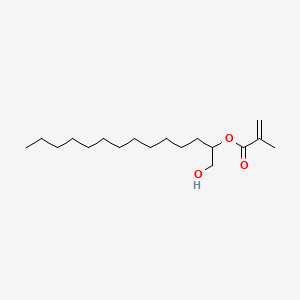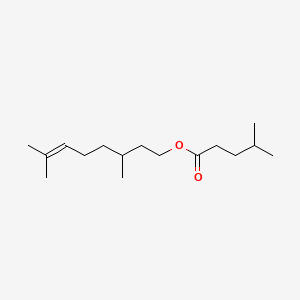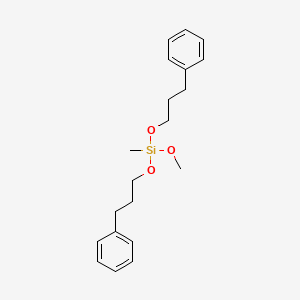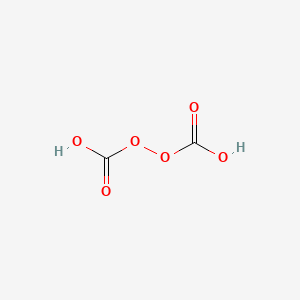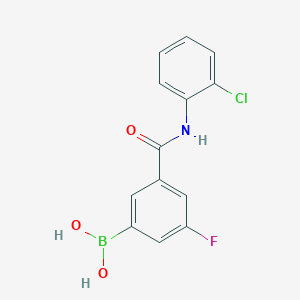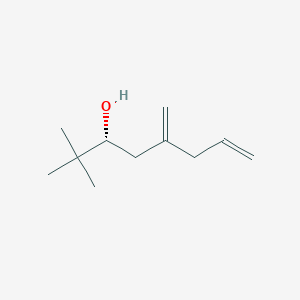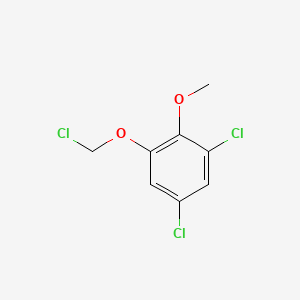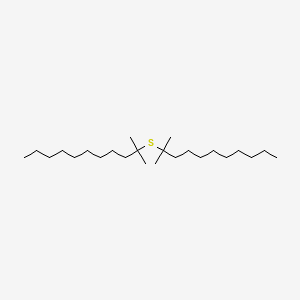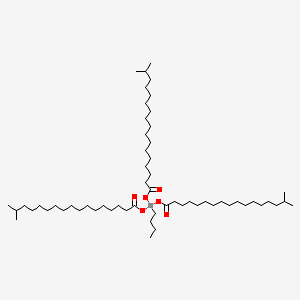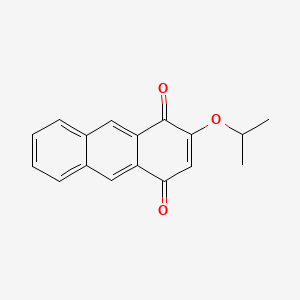
1,4-Anthracenedione, 2-(1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Anthracenedione, 2-(1-methylethoxy)- is a derivative of anthraquinone, an aromatic organic compound. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. It is often used in the synthesis of dyes, pharmaceuticals, and other industrial applications .
Métodos De Preparación
The synthesis of 1,4-Anthracenedione, 2-(1-methylethoxy)- typically involves the following methods:
Oxidation of Anthracene: This method uses chromium (VI) as the oxidant to convert anthracene into anthraquinone derivatives.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3), producing substituted anthraquinones.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation.
Análisis De Reacciones Químicas
1,4-Anthracenedione, 2-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction with copper can yield anthrone.
Common reagents used in these reactions include sulfuric acid, sodium chlorate, and copper. The major products formed from these reactions are various substituted anthraquinones and anthrones .
Aplicaciones Científicas De Investigación
1,4-Anthracenedione, 2-(1-methylethoxy)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Anthracenedione, 2-(1-methylethoxy)- involves its interaction with molecular targets such as DNA topoisomerase II. This interaction leads to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties . The compound also generates free radicals, contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
1,4-Anthracenedione, 2-(1-methylethoxy)- can be compared with other anthraquinone derivatives such as:
1,4-Anthracenedione, 2-chloro-3-(1-methylethoxy)-: This compound has similar chemical properties but differs in its substitution pattern.
1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione: This derivative has additional hydroxyl groups, which may affect its reactivity and biological activity.
Propiedades
Número CAS |
89131-28-2 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-propan-2-yloxyanthracene-1,4-dione |
InChI |
InChI=1S/C17H14O3/c1-10(2)20-16-9-15(18)13-7-11-5-3-4-6-12(11)8-14(13)17(16)19/h3-10H,1-2H3 |
Clave InChI |
FLGUVXZLKJMWCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


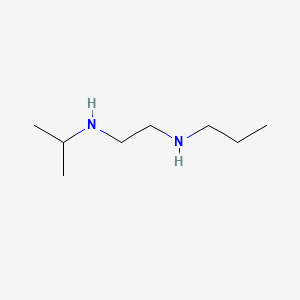
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
